
1-(tert-Butoxy)-4-(tert-butyl)benzene
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Overview
Description
1-(tert-Butoxy)-4-(tert-butyl)benzene is a disubstituted aromatic compound featuring a tert-butoxy group (-O-C(CH₃)₃) at position 1 and a tert-butyl group (-C(CH₃)₃) at position 4 on the benzene ring. This structure combines two bulky, electron-donating substituents, making it a valuable intermediate in organic synthesis, particularly in reactions requiring steric hindrance or enhanced lipophilicity. The tert-butoxy group’s strong electron-donating nature activates the aromatic ring toward electrophilic substitution, while the tert-butyl group contributes to steric effects and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-4-(tert-butyl)benzene typically involves the alkylation of a benzene derivative with tert-butyl and tert-butoxy groups. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and tert-butyl alcohol are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-4-(tert-butyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1-(tert-Butoxy)-4-(tert-butyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-4-(tert-butyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various substrates. Pathways involved in its action may include electrophilic and nucleophilic interactions, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues with Alkoxy and Alkyl Substituents
The table below compares 1-(tert-Butoxy)-4-(tert-butyl)benzene with structurally related para-substituted benzene derivatives:
Key Observations:
- Structural Isomerism : this compound and 1-butoxy-4-tert-butylbenzene share the same molecular formula (C₁₄H₂₂O) but differ in alkoxy branching. The tert-butoxy group’s bulkiness reduces solubility compared to linear butoxy .
- Electronic Effects: The tert-butoxy group is a stronger electron donor than butoxy, increasing ring activation for electrophilic substitution. Conversely, chloro and nitro groups (electron-withdrawing) deactivate the ring .
- Synthetic Utility : 4-tert-Butoxystyrene’s vinyl group enables polymerization, while nitro-substituted derivatives are used in explosives and dyes .
Substituent Effects on Physical and Chemical Properties
- Lipophilicity : tert-Butoxy and tert-butyl groups enhance lipophilicity, making the compound suitable for hydrophobic environments (e.g., lipid bilayer studies) .
- Steric Hindrance : The tert-butoxy group’s bulkiness influences reaction pathways. For example, in Diels-Alder reactions, steric effects from tert-butoxy substituents improve selectivity by restricting transition-state geometries .
- Spectroscopic Signatures : In ¹H NMR, the tert-butoxy group’s equivalent methyl protons appear as a singlet (~1.3 ppm), whereas butoxy shows multiple peaks for CH₂ groups (~0.9–3.5 ppm) .
Research Findings and Data Highlights
- Phase Transfer Catalysis : 1-butoxy-4-tert-butylbenzene is synthesized via PTC with 72–84% yield, purified using silica column chromatography (hexane/ethyl acetate) .
- Photocycloadditions : tert-Butoxy-substituted benzenes participate in photochemical reactions, such as [2+2] cycloadditions, to form cyclobutane derivatives .
Biological Activity
1-(tert-Butoxy)-4-(tert-butyl)benzene, a derivative of tert-butylbenzene, has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and related research findings concerning this compound, highlighting its anti-inflammatory properties and metabolic pathways.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with alkylating agents such as 1-bromobutane under phase transfer catalysis conditions. This method has been shown to enhance reaction rates and yields effectively .
Anti-Inflammatory Effects
Research indicates that compounds similar to this compound exhibit promising anti-inflammatory activity. For instance, derivatives of tert-butylbenzene have shown inhibition percentages ranging from 39% to over 54% in carrageenan-induced edema models . The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses.
Table 1: Summary of Anti-Inflammatory Activity of Related Compounds
Compound | % Inhibition | Mechanism |
---|---|---|
tert-butyl 2-(substituted) | 39.021 - 54.239 | COX-2 Inhibition |
1-(tert-Butoxy)-4-(tert-butyl) | TBD | TBD |
Case Studies
A study examining the biological effects of tert-butylbenzene derivatives reported significant findings regarding oxidative stress and reactive oxygen species (ROS) formation. In vitro studies using rat alveolar macrophages indicated that concentrations above 400 μM led to increased ROS levels without affecting TNF-alpha release . This suggests potential implications for cellular signaling pathways and oxidative damage.
Metabolism
The metabolism of tert-butylbenzene derivatives generally follows an oxidative pathway, primarily occurring at the side-chain carbons. Metabolites are often conjugated with glucuronic acid or glycine and excreted via urine . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of these compounds in therapeutic applications.
Toxicological Assessments
Toxicity studies on related compounds have shown mixed results. For instance, a study indicated that tert-butylbenzene did not exhibit ototoxicity at doses below a NOAEL (No Observed Adverse Effect Level) of 812 mg/kg-day . However, other studies have highlighted potential central nervous system effects at higher concentrations.
Table 2: Summary of Toxicity Studies on tert-Butyl Derivatives
Study Focus | Findings | NOAEL |
---|---|---|
Ototoxicity | No effect at <812 mg/kg-day | 812 mg/kg-day |
Central Nervous System Effects | CNS depression observed at higher doses | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(tert-Butoxy)-4-(tert-butyl)benzene, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation using tert-butyl chloride and a tert-butoxy-substituted benzene derivative. A Lewis acid catalyst (e.g., AlCl₃) is employed in anhydrous conditions at controlled temperatures (0–25°C). For example, analogous methods for related compounds (e.g., 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene) use tert-butyl alcohol and alkyl halides under similar conditions . Optimization involves adjusting catalyst loading (10–20 mol%), solvent polarity (e.g., dichloromethane vs. toluene), and reaction time (12–24 hrs) to improve yields (>70%) and purity.
Q. How is this compound characterized, and what spectroscopic markers are critical?
- Methodological Answer : ¹H and ¹³C NMR are primary tools. Key markers include:
- ¹H NMR : Distinct singlet for tert-butyl groups at δ 1.2–1.4 ppm (9H) and aromatic protons (δ 6.8–7.3 ppm) split due to para-substitution.
- ¹³C NMR : tert-butyl carbons at δ 28–32 ppm (CH₃) and δ 70–80 ppm (quaternary C-O).
HRMS (e.g., APPI or ESI) confirms molecular weight (calc. 220.35 g/mol). Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What are the common reactivity patterns of this compound under oxidation or reduction conditions?
- Methodological Answer :
- Oxidation : The tert-butyl group is resistant, but the tert-butoxy moiety can oxidize to a ketone (e.g., using KMnO₄ in acidic conditions) or form quinones under strong oxidants.
- Reduction : Hydrogenation (H₂/Pd-C) reduces the aromatic ring to cyclohexane derivatives, retaining tert-butyl groups. Selectivity requires careful control of pressure (1–3 atm) and temperature (25–50°C) .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl groups limit accessibility to the para position, favoring meta-functionalization in Suzuki-Miyaura couplings. For example, iron-catalyzed cross-coupling with Grignard reagents (e.g., ((4-(tert-butyl)phenyl)ethynyl)magnesium bromide) achieves ~50% yield for ethynyl derivatives under argon with THF solvent at 60°C. Steric maps and DFT calculations guide ligand design (e.g., hydrazonic ligands) to improve selectivity .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies in yields (e.g., 30–70%) arise from variations in:
- Catalyst systems : Transition-metal catalysts (Pd, Fe) vs. acid/base conditions.
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity but may deactivate Lewis acids.
Systematic Design of Experiments (DoE) protocols, including factorial analysis of temperature, solvent, and catalyst, can identify optimal parameters. For instance, achieved 50% yield using Fe catalysis, while AlCl₃-based methods require rigorous drying .
Q. How is this compound utilized in studying biological membrane interactions?
- Methodological Answer : The lipophilic tert-butyl groups enhance lipid bilayer penetration, making it a probe for membrane permeability studies . Fluorescent derivatives are synthesized via Sonogashira coupling (e.g., attaching ethynyl fluorophores). Assays using surface plasmon resonance (SPR) or confocal microscopy quantify localization in model membranes (e.g., DOPC liposomes) .
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-tert-butyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3 |
InChI Key |
OQKCBQVVDYHAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
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